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3-Allyl-5-amino-1-methylpyrimidine-2,4(1h,3h)-dione

Medicinal Chemistry Synthetic Intermediate Physicochemical Profiling

3-Allyl-5-amino-1-methylpyrimidine-2,4(1H,3H)-dione (CAS 1344220-07-0) is a heterocyclic pyrimidinedione derivative featuring a 5-amino substituent flanked by an N1-methyl and an N3-allyl group. With a molecular weight of 181.19 g/mol and the molecular formula C₈H₁₁N₃O₂, it belongs to the class of substituted aminopyrimidinediones that have been investigated as G protein-coupled receptor kinase (GRK) inhibitors and as versatile synthetic intermediates for nucleoside analogue construction.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
Cat. No. B13068540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Allyl-5-amino-1-methylpyrimidine-2,4(1h,3h)-dione
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)N(C1=O)CC=C)N
InChIInChI=1S/C8H11N3O2/c1-3-4-11-7(12)6(9)5-10(2)8(11)13/h3,5H,1,4,9H2,2H3
InChIKeyKYSRNOJEPDDWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Allyl-5-amino-1-methylpyrimidine-2,4(1H,3H)-dione: Chemical Identity & Structural Classification for Procurement


3-Allyl-5-amino-1-methylpyrimidine-2,4(1H,3H)-dione (CAS 1344220-07-0) is a heterocyclic pyrimidinedione derivative featuring a 5-amino substituent flanked by an N1-methyl and an N3-allyl group [2]. With a molecular weight of 181.19 g/mol and the molecular formula C₈H₁₁N₃O₂, it belongs to the class of substituted aminopyrimidinediones that have been investigated as G protein-coupled receptor kinase (GRK) inhibitors and as versatile synthetic intermediates for nucleoside analogue construction [1].

Why 3-Allyl-5-amino-1-methylpyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Unsubstituted or N3-Modified Pyrimidinedione Analogs


The 3-allyl-5-amino-1-methyl substitution pattern on the pyrimidinedione core is not interchangeable with the parent 5-amino-1-methylpyrimidine-2,4-dione (CAS 23899-79-8) or with alternative N3-substituted analogs. The N3-allyl group confers a chemically reactive terminal olefin handle that is absent in the parent compound (MW 141.13 g/mol) [1], enabling downstream transformations—including thiol-ene click chemistry, palladium-catalyzed Heck coupling, and olefin metathesis—that are structurally precluded in non-allylated or N3-methyl/benzyl congeners [2]. Furthermore, the allyl substituent alters the compound's calculated lipophilicity (XLogP3 = -0.4) and hydrogen-bonding capacity relative to the parent scaffold, affecting both its pharmacokinetic profile in biological screening contexts and its solubility behavior during synthetic manipulations [3].

Quantitative Differentiation Evidence: 3-Allyl-5-amino-1-methylpyrimidine-2,4(1H,3H)-dione vs. Closest Structural Analogs


Molecular Weight and Heavy Atom Count: Direct Comparison with Parent 5-Amino-1-methylpyrimidine-2,4-dione

The N3-allyl substitution increases the molecular weight of 3-allyl-5-amino-1-methylpyrimidine-2,4(1H,3H)-dione to 181.19 g/mol compared to 141.13 g/mol for the parent 5-amino-1-methylpyrimidine-2,4-dione (CAS 23899-79-8), a 28.4% increase that reflects the addition of the allyl (C₃H₅) moiety [1][2]. This mass difference is analytically significant for LC-MS identification and purity assessment. The heavy atom count increases from 10 to 13, and the rotatable bond count increases from 0 to 2, introducing conformational flexibility absent in the parent scaffold .

Medicinal Chemistry Synthetic Intermediate Physicochemical Profiling

Predicted Lipophilicity (XLogP3) and Its Implications for Biological Membrane Partitioning

The computed partition coefficient (XLogP3-AA) of 3-allyl-5-amino-1-methylpyrimidine-2,4(1H,3H)-dione is -0.4, as calculated by the PubChem XLogP3 algorithm [1]. Although directly comparable experimental LogP data for the parent 5-amino-1-methylpyrimidine-2,4-dione are not publicly available, the N3-allyl group is expected to increase lipophilicity relative to the N3-unsubstituted parent based on the +0.48 π-contribution of an allyl fragment in classical QSAR models [2]. Vendor-calculated LogP values from alternative algorithms (ALOGPS) report -0.97 for the target compound, indicating algorithm-dependent variability that should be considered during in silico screening .

ADME Prediction Lipophilicity Drug Design

GRK Inhibitor Target Engagement: Class-Level Evidence from Pyrimidinedione Kinase Inhibitor Series

3-Allyl-5-amino-1-methylpyrimidine-2,4(1H,3H)-dione is classified as a G protein-coupled receptor kinase (GRK) inhibitor in commercial vendor catalogs, with reference to the foundational structure-activity relationship (SAR) study by Bigham et al. (1992) that established pyrimidinedione derivatives as GRK-inhibitory chemotypes [1]. The Bigham study reported that N-substituted pyrimidinediones exhibit GRK inhibitory activity in the low-micromolar range; however, specific IC₅₀ values for the 3-allyl-5-amino-1-methyl congener are not available in the published literature. In the broader pyrimidinedione GRK inhibitor series, the N3 substituent identity is a critical determinant of kinase selectivity and potency, with allyl-substituted variants occupying a distinct SAR region relative to N3-aryl or N3-alkyl counterparts [2].

G Protein-Coupled Receptor Kinase Cardiovascular Research Kinase Inhibition

Synthetic Intermediate Utility: Allyl Handle for Downstream Derivatization to Nucleoside Analogues

A patent disclosure explicitly identifies 3-allyl-5-amino-1-methylpyrimidine-2,4(1H,3H)-dione as a key intermediate for synthesizing 5-substituted pyrimidine carbocyclic nucleoside medicines, highlighting the operational advantages of simple and safe process conditions suitable for industrial production [1]. The terminal C=C double bond of the N3-allyl group enables thiol-ene click chemistry for bioconjugation, palladium-catalyzed Heck coupling for C–C bond formation, and olefin cross-metathesis for structural diversification—synthetic transformations that are completely inaccessible with the parent 5-amino-1-methylpyrimidine-2,4-dione or N3-methyl/benzyl analogs [2]. This synthetic versatility is supported by published methods demonstrating that aminoallyl-pyrimidine nucleotides can be efficiently prepared via Heck coupling with allylamine, achieving high stereoselectivity and functional group tolerance [3].

Nucleoside Synthesis Click Chemistry Antiviral Research

Recommended Application Scenarios for 3-Allyl-5-amino-1-methylpyrimidine-2,4(1H,3H)-dione Based on Quantitative Differentiation Evidence


Scaffold for Late-Stage Diversification in Nucleoside Analogue Discovery Programs

The N3-allyl group enables thiol-ene click chemistry and Heck coupling reactions that are structurally inaccessible with the parent 5-amino-1-methylpyrimidine-2,4-dione (ΔMW = +40.06 g/mol; ΔRotatable Bonds = +2) [1][2]. This compound is explicitly identified in patent literature as an intermediate for synthesizing 5-substituted pyrimidine carbocyclic nucleoside medicines, with documented operational advantages for industrial-scale production [3]. Procurement is warranted when the synthetic route requires a pre-installed terminal olefin for diversification; the non-allylated parent cannot fulfill this role.

GRK-Focused Cardiovascular or GPCR Signaling Research Requiring Pyrimidinedione Chemotype Exploration

The compound is classified as a G protein-coupled receptor kinase (GRK) inhibitor within the pyrimidinedione chemotype series established by Bigham et al. (1992) [4]. Its N3-allyl substitution occupies a distinct SAR region relative to N3-aryl or N3-alkyl GRK inhibitor analogs. Researchers conducting kinase selectivity profiling or SAR expansion studies should procure this compound to probe the steric and electronic tolerance of the GRK active site at the N3 position. However, quantitative potency data for this specific analog are not publicly available; independent IC₅₀ determination in the user's assay system is essential.

Physicochemical Comparator for ADME Profiling of Allyl-Substituted Heterocycles

With a computed XLogP3 of -0.4 and a molecular weight of 181.19 g/mol, this compound serves as a well-characterized reference standard for evaluating the impact of N3-allyl substitution on lipophilicity, solubility, and membrane permeability relative to the parent scaffold (MW 141.13) [1][2]. The availability of multiple vendor sources (Fluorochem, Chemscene, Leyan) with documented purity specifications (≥95%) supports its use as a consistent comparator in ADME screening cascades .

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